molecular formula C13H15ClF3N3O B2368124 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone CAS No. 861209-70-3

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone

Cat. No. B2368124
CAS RN: 861209-70-3
M. Wt: 321.73
InChI Key: UYZQPKSFAKPEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine , are used as building blocks in the synthesis of various chemical compounds .


Physical And Chemical Properties Analysis

Similar compounds, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine , have properties like a density of around 1.5 g/mL at 25 °C and a boiling point of around 50-55 °C .

Scientific Research Applications

Synthesis and Development

  • The compound is utilized in the synthesis of various pharmaceutical agents. For instance, its involvement in the synthesis of antifungal agents like Voriconazole, which is a broad-spectrum Triazole antifungal agent. The synthesis process includes setting relative stereochemistry and variations in pyrimidine substitution patterns (Butters et al., 2001).

Pharmacological Research

  • Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones, has demonstrated significant anticonvulsant activity in animal models of epilepsy. These compounds include derivatives of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone (Kamiński et al., 2015).

Cognitive Function Enhancement

  • Studies have shown that certain derivatives of this compound can improve learning and memory in mice. Specific derivatives like Promoting Memory No.5 and No.6 have demonstrated efficacy in improving learning and memory reconstruction dysfunction in mice (Zhang Hong-ying, 2012).

Catalytic and Material Science

  • In material science, particularly in the synthesis of organometallic compounds, this compound is used as a precursor. For instance, it was used in the synthesis of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, contributing to advancements in ethylene reactivity and polymerization (Sun et al., 2007).

Antiviral Research

  • The compound's derivatives have been explored for their potential in antiviral activities. For example, derivatives like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone have been studied for their cytotoxicity and anti-HSV1 and anti-HAV-MBB activity, indicating a potential route for new antiviral agents (Attaby et al., 2006).

Histamine Receptor Antagonism

  • In the context of histamine receptor antagonism, this compound's derivatives have been synthesized for medical applications, such as the development of H(3) receptor antagonists. These syntheses often involve complex chemical processes including stereochemical inversions and Mitsunobu reactions (Pippel et al., 2010).

Safety and Hazards

Similar compounds, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine , are considered hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3N3O/c1-19-2-4-20(5-3-19)12(21)7-11-10(14)6-9(8-18-11)13(15,16)17/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZQPKSFAKPEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone

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